molecular formula C6H12N4 B1497641 1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine CAS No. 938459-10-0

1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine

Cat. No. B1497641
M. Wt: 140.19 g/mol
InChI Key: UVRLGILFHWSWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine” is a research chemical . It has potential applications in various fields such as pharmaceutical chemistry, agrochemicals, and materials science . In pharmaceutical chemistry, it is used as a starting material for the synthesis of drug compounds, such as antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .


Molecular Structure Analysis

The molecular structure of “1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine” is represented by the SMILES string NC1=NC=NN1C(C)C . The InChI is 1S/C5H10N4/c1-4(2)9-5(6)7-3-8-9/h3-4H,1-2H3,(H2,6,7,8) .


Physical And Chemical Properties Analysis

“1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine” is a solid . Its empirical formula is C5H10N4 and its molecular weight is 126.16 Da .

Scientific Research Applications

    Pharmaceuticals

    Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .

    Organic Synthesis

    Triazoles have found broad applications in organic synthesis . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

    Polymer Chemistry

    Triazoles are used in polymer chemistry . The high chemical stability of triazoles makes them suitable for use in polymers.

    Supramolecular Chemistry

    Triazoles are used in supramolecular chemistry . Their ability to form hydrogen bonds makes them useful in the creation of complex structures.

    Bioconjugation

    Triazoles are used in bioconjugation . They can be used to link two molecules together, often a small molecule to a protein, DNA, or other biomolecule.

    Chemical Biology

    Triazoles are used in chemical biology . They can be used as a tool to probe biological systems.

Safety And Hazards

The safety information available indicates that “1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine” is classified under Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified under GHS07, which represents the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for acute toxicity .

properties

IUPAC Name

5-methyl-1-propan-2-yl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-4(2)10-5(3)8-6(7)9-10/h4H,1-3H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRLGILFHWSWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650917
Record name 5-Methyl-1-(propan-2-yl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine

CAS RN

938459-10-0
Record name 5-Methyl-1-(1-methylethyl)-1H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938459-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-(propan-2-yl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isopropyl-5-methyl-1H-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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